![molecular formula C18H16FN3O3 B7708082 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7708082.png)
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of dehydrating agents like carbonyl diimidazole (CDI) in toluene.
Coupling with Phenyl and Fluorophenoxy Groups: The oxadiazole intermediate is then coupled with 4-(3-ethylphenyl) and 2-fluorophenoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or fluorophenoxy groups, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMSO or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl or fluorophenoxy derivatives.
Scientific Research Applications
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural properties.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Similar structure with a chlorobenzyl group instead of an ethyl group.
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: Similar structure with diethyl and phenyl groups.
Uniqueness
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide is unique due to its combination of an ethyl group on the oxadiazole ring and a fluorophenoxy group. This unique combination enhances its potential biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-16-21-18(25-22-16)12-7-9-13(10-8-12)20-17(23)11-24-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMWHCKVNWAASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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